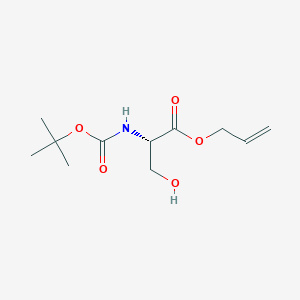

N-t-Boc-L-serine Allyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCJZSOZYIDKFL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463440 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143966-57-8 | |

| Record name | N-t-Boc-L-serine Allyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-t-Boc-L-serine Allyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-t-Boc-L-serine Allyl Ester, a versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the assembly of complex peptides and the development of novel therapeutics. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and strategic utilization, ensuring a thorough understanding for researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

N-t-Boc-L-serine Allyl Ester, with the systematic IUPAC name prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, is a derivative of the amino acid L-serine.[1] The molecule integrates two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and an allyl ester on the carboxylic acid. This dual protection strategy is fundamental to its utility in multi-step syntheses, allowing for selective deprotection and sequential bond formation.

Table 1: Physicochemical Properties of N-t-Boc-L-serine Allyl Ester

| Property | Value | Source(s) |

| CAS Number | 143966-57-8 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2][3][4] |

| Molecular Weight | 245.27 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow oil | [4] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol. | [4] |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [4] |

Synthesis and Purification: A Reliable Protocol

The synthesis of N-t-Boc-L-serine Allyl Ester is most commonly achieved through the esterification of N-t-Boc-L-serine. A robust and scalable method, adapted from a well-established protocol for the synthesis of the corresponding methyl ester, involves the reaction of N-t-Boc-L-serine with an allyl halide in the presence of a mild base.[6]

Experimental Protocol: Synthesis of N-t-Boc-L-serine Allyl Ester

-

Reaction Setup: To a solution of N-t-Boc-L-serine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.1 equivalents).

-

Allylation: Cool the mixture in an ice-water bath and add allyl bromide (2.0 equivalents) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Extraction and Washing: Separate the organic layer and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain N-t-Boc-L-serine Allyl Ester as a clear oil.

Causality in Experimental Choices:

-

Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the carboxylic acid of N-t-Boc-L-serine, facilitating the nucleophilic attack on the allyl bromide, while being mild enough to avoid side reactions.

-

Solvent Choice: DMF is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction.

-

Purification: Flash chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.

Caption: Synthesis workflow for N-t-Boc-L-serine Allyl Ester.

Spectroscopic Characterization

Accurate characterization of N-t-Boc-L-serine Allyl Ester is crucial for confirming its identity and purity. The following sections detail the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear signature of the molecule. The following are the predicted chemical shifts (δ) and coupling constants (J) in CDCl₃:

-

δ 5.95-5.85 (m, 1H): The internal vinyl proton of the allyl group (-CH=CH₂).

-

δ 5.35-5.20 (m, 2H): The terminal vinyl protons of the allyl group (=CH₂).

-

δ 5.40 (d, J ≈ 8 Hz, 1H): The amide proton (-NH-).

-

δ 4.65 (d, J ≈ 5 Hz, 2H): The methylene protons of the allyl ester (-O-CH₂-CH=).

-

δ 4.40 (m, 1H): The α-proton of the serine backbone.

-

δ 3.90 (m, 2H): The β-protons of the serine backbone (-CH₂-OH).

-

δ 2.50 (br s, 1H): The hydroxyl proton (-OH).

-

δ 1.45 (s, 9H): The protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom in the molecule. Predicted chemical shifts are as follows:

-

δ 171-170: Ester carbonyl carbon.

-

δ 156-155: Carbamate carbonyl carbon.

-

δ 132-131: Internal vinyl carbon of the allyl group.

-

δ 119-118: Terminal vinyl carbon of the allyl group.

-

δ 80-79: Quaternary carbon of the Boc group.

-

δ 66-65: Methylene carbon of the allyl ester.

-

δ 63-62: β-carbon of the serine backbone.

-

δ 56-55: α-carbon of the serine backbone.

-

δ 28: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~2980-2850 cm⁻¹: C-H stretching of the aliphatic groups.

-

~1740 cm⁻¹: C=O stretching of the allyl ester.

-

~1715 cm⁻¹: C=O stretching of the Boc-carbamate.

-

~1645 cm⁻¹: C=C stretching of the allyl group.

-

~1160 cm⁻¹: C-O stretching.

Mass Spectrometry

Under electrospray ionization (ESI) conditions, the expected molecular ion would be [M+Na]⁺ at m/z 268.28. Fragmentation patterns would likely involve the loss of the Boc group or the allyl group.

Chemical Reactivity and Strategic Applications

The synthetic utility of N-t-Boc-L-serine Allyl Ester stems from the orthogonal nature of its protecting groups. The Boc group is labile under acidic conditions, while the allyl ester is stable to both acid and base but can be selectively cleaved under mild conditions using a palladium catalyst.[7]

Deprotection of the Allyl Ester

The removal of the allyl ester is a key transformation that unmasks the carboxylic acid for subsequent coupling reactions. This is typically achieved via a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.

Experimental Protocol: Palladium-Catalyzed Allyl Ester Deprotection

-

Reaction Setup: Dissolve N-t-Boc-L-serine Allyl Ester (1.0 equivalent) in an anhydrous, deoxygenated solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst and Scavenger Addition: Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 equivalents), and a scavenger, such as phenylsilane (PhSiH₃) or morpholine (2-3 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC.

-

Workup: Upon completion, the reaction mixture can often be concentrated and the product purified by chromatography or crystallization.

Caption: Palladium-catalyzed deprotection of the allyl ester.

Applications in Peptide Synthesis

The primary application of N-t-Boc-L-serine Allyl Ester is in solid-phase or solution-phase peptide synthesis. The allyl ester serves as a temporary protecting group for the C-terminus, allowing for the extension of the peptide chain from the N-terminus. Once the desired peptide sequence is assembled, the allyl group can be removed to either couple the peptide to another fragment or to a solid support.

Use as a Chiral Building Block

Beyond peptide synthesis, N-t-Boc-L-serine Allyl Ester is a valuable chiral synthon for the preparation of a variety of complex molecules, including non-proteinogenic amino acids and other chiral compounds. The stereocenter of the serine backbone provides a scaffold for the stereoselective introduction of other functional groups.

Handling, Storage, and Safety

Handling

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Storage

-

For long-term stability, store at -20°C.

-

For short-term use, refrigeration at 2-8°C is acceptable.[4]

-

Keep the container tightly sealed to prevent moisture ingress.

Safety Profile

While specific toxicity data for N-t-Boc-L-serine Allyl Ester is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is considered stable under recommended storage conditions. Hazardous decomposition products may include oxides of carbon and nitrogen.

Conclusion

N-t-Boc-L-serine Allyl Ester is a strategically designed and highly versatile building block for modern organic synthesis. Its key strengths lie in the orthogonal protection of the amine and carboxylic acid functionalities, enabling complex synthetic strategies in peptide chemistry and the synthesis of chiral molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and drug discovery.

References

- Garner, P.; Park, J. M. An Enantioselective Synthesis of (+)- and (−)-Serricornin. Organic Syntheses1990, 69, 18.

- Trost, B. M.; Self, C. R. A Versatile Synthesis of α-Amino Acids and Derivatives. The Journal of Organic Chemistry1984, 49 (3), 468–473.

- Hiraga, Y.; Chaki, S.; Uyama, Y.; Niwayama, S. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences2014, 15 (8), 14582–14597.

-

PubChem. N-[tert-butoxycarbonyl]-L-serine. [Link]

- Khadse, S.; Chaudhari, P. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal2015, 10 (4), 132-135.

- Kelleher, F.; Ó Proinsias, K. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. ARKIVOC2006, 2006 (5), 137-147.

- Ye, D.; Liu, Z.; Chen, H.; Sessler, J. L.; Lei, C. Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions. Organic Letters2019, 21 (17), 6888–6892.

- D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews2007, 36 (7), 1095–1108.

-

PubChem. N-Boc-L-serine methyl ester. [Link]

- Lin, S.; et al. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry2019, 84 (19), 12538–12546.

-

Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? [Link]

- Guibé, F. Allylic protecting groups and their use in a complex environment. Part II: Allylic protecting groups and their removal through palladium-catalysed hydrostannolysis or by other methodologies. Tetrahedron1998, 54 (13), 2967-3042.

-

NIST. Serine. [Link]

-

ResearchGate. Fourier Transform-Infrared (FT-IR) spectra of: (A) Nε-Fmoc-Nα-Boc-l-Lysine precursor compound. [Link]

- Liu, C.; et al. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society2025, 46 (1), 40-47.

-

MDPI. Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

Sources

The Strategic Utility of N-t-Boc-L-serine Allyl Ester in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Complexity with a Versatile Building Block

In the intricate landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving efficiency, precision, and high yields. N-t-Boc-L-serine Allyl Ester has emerged as a cornerstone reagent for researchers tackling complex molecular architectures. This guide provides an in-depth technical overview of its applications, grounded in the principles of orthogonal protection and stereocontrolled synthesis. As a bifunctionally protected amino acid, it offers a unique combination of a base-labile N-terminal Boc group and a palladium-labile C-terminal allyl ester, enabling a wide range of synthetic transformations with exceptional control. This document will explore its pivotal role in peptide synthesis, the construction of complex cyclic structures, and its utility as a chiral precursor in asymmetric synthesis.

The Principle of Orthogonal Protection: A Strategic Advantage

The efficacy of N-t-Boc-L-serine Allyl Ester is rooted in the concept of orthogonal protection, a strategy that employs multiple protecting groups, each of which can be removed under distinct conditions without affecting the others. This allows for the sequential and selective unmasking of reactive sites within a molecule, a critical capability in multi-step syntheses.[1]

In the case of N-t-Boc-L-serine Allyl Ester, the tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), while the allyl ester is stable to these conditions. Conversely, the allyl ester is selectively removed by a palladium(0) catalyst in the presence of a scavenger, conditions to which the Boc group is inert.[2] This orthogonality is the key to its versatility.

Caption: Orthogonal deprotection of N-t-Boc-L-serine Allyl Ester.

Core Applications in Peptide Synthesis

The primary application of N-t-Boc-L-serine Allyl Ester is in peptide synthesis, where the serine residue is a common and functionally important amino acid. Its protected nature allows for its seamless incorporation into both solid-phase peptide synthesis (SPPS) and solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the allyl ester of N-t-Boc-L-serine can serve as a temporary protecting group for the C-terminus of a peptide segment. This is particularly useful in fragment condensation strategies, where protected peptide fragments are synthesized and then ligated to form a larger polypeptide. The Boc group is used for the temporary protection of the N-terminus during the stepwise elongation of the peptide chain.

A key advantage of the allyl ester is its stability to the repetitive acid treatments required for Boc group removal in Boc-based SPPS.[3] This prevents premature cleavage of the peptide from the resin or of a protected fragment.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, N-t-Boc-L-serine Allyl Ester is a valuable starting material for the preparation of di- and tripeptides that can be further elaborated. The selective deprotection of either the N- or C-terminus allows for controlled chain elongation in either direction.

A Gateway to Complex Molecular Architectures: Cyclic Peptides and Depsipeptides

The orthogonal nature of the Boc and allyl protecting groups makes N-t-Boc-L-serine Allyl Ester an ideal precursor for the synthesis of cyclic peptides and depsipeptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.[1][4]

On-Resin Cyclization of Peptides

A powerful application of serine allyl esters is in the on-resin synthesis of head-to-tail cyclic peptides. In this strategy, the peptide is assembled on a resin, and the final cyclization step is performed while the peptide is still attached to the solid support, which can minimize intermolecular side reactions.[1]

Caption: Workflow for on-resin head-to-tail cyclization of a peptide.

Synthesis of Depsipeptides

Depsipeptides are peptides that contain at least one ester bond in their backbone in addition to amide bonds.[5] N-t-Boc-L-serine Allyl Ester can be used to introduce the ester linkage. After coupling the serine derivative through its N-terminus, the hydroxyl group can be acylated by another amino acid to form the depsipeptide bond. The allyl ester can then be selectively deprotected for further chain elongation or cyclization.

Utility as a Chiral Building Block in Asymmetric Synthesis

Beyond peptide chemistry, N-t-Boc-L-serine Allyl Ester is a valuable chiral building block in asymmetric synthesis, a field focused on the stereoselective creation of complex molecules.[6] The inherent chirality of the L-serine backbone provides a stereochemical scaffold for the synthesis of a variety of enantiomerically pure compounds.

This approach, known as chiral pool synthesis, leverages readily available chiral molecules from nature to construct complex targets.[7] N-t-Boc-L-serine Allyl Ester can be transformed into other valuable chiral intermediates, such as β-lactams, which are core structures in many antibiotic drugs.[8][9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Palladium-Catalyzed Deprotection of the Allyl Ester on Solid Support

This protocol describes the removal of the allyl ester from a peptide attached to a solid support, a key step in on-resin cyclization.[1][10]

Materials:

-

Peptide-resin with a C-terminal allyl ester (1.0 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq.)[2]

-

Phenylsilane (PhSiH₃) as a scavenger (20.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

DMF (N,N-Dimethylformamide)

-

0.5% Sodium diethyldithiocarbamate in DMF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Swell the peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.

-

In a separate flask, dissolve Pd(PPh₃)₄ and phenylsilane in anhydrous DCM.

-

Add the palladium catalyst solution to the resin suspension.

-

Gently agitate the mixture at room temperature for 2 hours.

-

Filter the resin and wash thoroughly with DCM.

-

To scavenge any residual palladium, wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF.

-

Wash the resin extensively with DMF and then with DCM.

-

Dry the resin under vacuum.

Protocol 2: Boc Deprotection in the Presence of an Allyl Ester

This protocol details the removal of the N-terminal Boc group while leaving the C-terminal allyl ester intact.[3]

Materials:

-

N-t-Boc-protected peptide with a C-terminal allyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS) as a scavenger (optional, but recommended)

Procedure:

-

Dissolve the Boc-protected peptide in DCM.

-

Add TIS (typically 2.5-5% v/v) to the solution to scavenge carbocations.

-

Add TFA (typically 25-50% v/v in DCM) to the mixture.

-

Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA.

-

Purify the resulting amine salt by an appropriate method (e.g., precipitation, chromatography).

| Protecting Group | Cleavage Conditions | Orthogonal To | Key Advantages | Potential Issues |

| Boc | Acidic (e.g., TFA) | Allyl, Fmoc | Robust, widely used in SPPS | Harsh conditions can degrade sensitive residues |

| Allyl Ester | Pd(0) catalyst + scavenger | Boc, Fmoc | Mild, highly selective removal | Potential for palladium contamination |

| Fmoc | Basic (e.g., Piperidine) | Boc, Allyl | Mild deprotection conditions | Can be problematic for base-sensitive peptides |

Conclusion

N-t-Boc-L-serine Allyl Ester stands out as a highly valuable and versatile tool for researchers in organic synthesis and drug development. Its utility is derived from the elegant application of orthogonal protection chemistry, which provides the fine control necessary for the construction of complex peptides, including cyclic and modified structures. Furthermore, its inherent chirality makes it a valuable precursor in the asymmetric synthesis of non-peptidic molecules. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to leverage the full potential of this powerful building block in their research endeavors.

References

-

AAP. (n.d.). 1209 – Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from [Link]

- Fairwell, T., & Hospattankar, A. V. (2004). Synthesis of sequential polydepsipeptides utilizing a new approach for the synthesis of depsipeptides. Journal of Peptide Science, 10(8), 481-486.

- Kim, J., et al. (2019). The design and synthesis of peptidomimetic serine-based prodrugs as 14-3-3 inhibitors.

-

Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Nale, D. B. (2014). Depsipeptide synthesis. Methods in Molecular Biology, 1140, 221-237.

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0518295A2 - Allyl side chain protection in peptide synthesis.

- Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803.

- Kates, S. A., et al. (1998). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Journal of Peptide Research, 52(4), 281-288.

- Adage, T., et al. (2015). On-resin peptide macrocyclization using thiol–ene click chemistry.

- Singh, G. S., & D'hooghe, M. (2014). Advances in the chemistry of β-lactam and its medicinal applications. RSC Advances, 4(84), 44371-44413.

-

Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

University of Nairobi. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 3. researchgate.net [researchgate.net]

- 4. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam synthesis [organic-chemistry.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to N-t-Boc-L-serine Allyl Ester (CAS: 143966-57-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-t-Boc-L-serine Allyl Ester, a versatile building block in modern organic synthesis and peptide chemistry. The guide details its synthesis, purification, and characterization, including predicted spectroscopic data. Furthermore, it explores the strategic applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides, such as cyclic and phosphoserine-containing peptides. The advantages of the allyl ester protecting group are discussed, along with detailed protocols for its removal. This document is intended to serve as a practical resource for researchers leveraging this valuable synthetic intermediate.

Introduction

N-t-Boc-L-serine Allyl Ester, with the CAS number 143966-57-8, is a protected amino acid derivative that has gained significant traction in the field of synthetic chemistry.[1] Its structure combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine and a readily cleavable allyl ester protecting the carboxylic acid. This unique combination of orthogonal protecting groups makes it a highly valuable tool in multi-step syntheses, particularly in the intricate art of peptide assembly.

The strategic importance of this molecule lies in the mild and specific conditions required for the deprotection of the allyl ester, which are compatible with the Boc protecting group and other common side-chain protecting groups. This orthogonality is paramount in the synthesis of modified peptides, where selective deprotection is necessary for on-resin cyclization or post-translational modifications like phosphorylation.

This guide will provide a deep dive into the practical aspects of working with N-t-Boc-L-serine Allyl Ester, from its preparation to its sophisticated applications in the synthesis of bioactive peptides.

Physicochemical Properties

A summary of the key physicochemical properties of N-t-Boc-L-serine Allyl Ester is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 143966-57-8 | [2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | Clear Colourless to Pale Yellow Oil | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3] |

Synthesis and Purification

Proposed Synthetic Protocol: Steglich Esterification

Materials:

-

N-t-Boc-L-serine

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-t-Boc-L-serine (1.0 eq) in anhydrous DCM.

-

Add allyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU) by-product and wash the filter cake with DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield N-t-Boc-L-serine Allyl Ester as a clear to pale yellow oil.

Analytical Characterization

Due to the absence of publicly available experimental spectra, the following data is predicted based on the known spectral properties of the constituent functional groups and related molecules.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.90 | m | 1H | -OCH₂-CH =CH₂ |

| ~5.30 | dd | 1H | -OCH₂-CH=CH ₂ (trans) |

| ~5.25 | dd | 1H | -OCH₂-CH=CH ₂ (cis) |

| ~5.20 | d | 1H | NH |

| ~4.65 | dt | 2H | -OCH ₂-CH=CH₂ |

| ~4.40 | m | 1H | α-CH |

| ~3.90 | m | 2H | β-CH ₂ |

| ~2.50 | br s | 1H | OH |

| 1.45 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C =O (ester) |

| ~156.0 | C =O (Boc) |

| ~132.0 | -OCH₂-C H=CH₂ |

| ~119.0 | -OCH₂-CH=C H₂ |

| ~80.0 | -C (CH₃)₃ |

| ~66.0 | -OC H₂-CH=CH₂ |

| ~63.0 | β-C H₂ |

| ~56.0 | α-C H |

| ~28.3 | -C(C H₃)₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~3350 | N-H stretch (amide) |

| ~2980 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1710 | C=O stretch (carbamate, Boc) |

| ~1645 | C=C stretch (alkene) |

| ~1510 | N-H bend (amide II) |

| ~1160 | C-O stretch (ester and carbamate) |

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be detected as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the Boc group, the allyl group, and water.[9][10]

Applications in Peptide Synthesis

The primary application of N-t-Boc-L-serine Allyl Ester is in solid-phase peptide synthesis (SPPS), where the allyl ester serves as a versatile protecting group for the C-terminus or the side chain of glutamic or aspartic acid.[11]

Advantages of the Allyl Ester Protecting Group

-

Orthogonality: The allyl ester is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[11]

-

Mild Deprotection: The allyl group is typically removed under mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger like phenylsilane or morpholine. This mildness preserves other sensitive functional groups in the peptide chain.

-

Enabling Complex Peptide Synthesis: The orthogonality of the allyl group allows for selective deprotection on the solid support, which is crucial for the synthesis of:

-

Cyclic peptides: Side-chain to side-chain or side-chain to backbone cyclization can be performed on-resin after selective deprotection of an allyl ester.[12]

-

Post-translationally modified peptides: It facilitates the synthesis of phosphoserine-containing peptides, where the hydroxyl group of serine can be phosphorylated after selective deprotection of the carboxyl group.[13][14]

-

Experimental Protocol: Deprotection of the Allyl Ester in SPPS

Materials:

-

Peptide-resin with a C-terminal allyl ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or another suitable scavenger

-

Dichloromethane (DCM), anhydrous and degassed

Procedure:

-

Swell the peptide-resin in anhydrous, degassed DCM in a reaction vessel.

-

Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 eq relative to the resin loading) and PhSiH₃ (10-20 eq) in DCM.

-

Add the catalyst solution to the swollen resin.

-

Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere. The reaction mixture will typically turn yellow or orange.

-

Monitor the deprotection by a qualitative test (e.g., chloranil test for the free amine if the N-terminus is deprotected, or by cleaving a small amount of resin and analyzing by LC-MS).

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DCM, DMF, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium.

-

The resin with the free carboxylic acid is now ready for the next synthetic step (e.g., cyclization or further coupling).

Safety and Handling

N-t-Boc-L-serine Allyl Ester should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-t-Boc-L-serine Allyl Ester is a strategically important building block for the synthesis of complex peptides and other organic molecules. Its key advantage lies in the orthogonality of the allyl ester protecting group, which allows for selective deprotection under mild conditions. This feature is particularly valuable in solid-phase peptide synthesis, enabling the on-resin construction of cyclic peptides and the introduction of post-translational modifications. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering researchers and drug development professionals a practical resource to effectively utilize this versatile compound in their synthetic endeavors.

References

- Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Central Science. 2020.

- Solid‐phase synthesis of peptides containing phosphoserine using phosphate tert.‐butyl protecting group. International Journal of Peptide and Protein Research. 1990.

- Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research. 1989.

- Novel Phosphate Derivatives as Scaffolds for the Preparation of Synthetic Phosphoserine-Based Peptides Using the Fmoc/t-Bu Solid-Phase Str

- Synthesis of a Phosphoserine Mimetic Prodrug with Potent 14-3-3 Protein Inhibitory Activity.

- N-t-Boc-L-serine Allyl Ester. Santa Cruz Biotechnology.

- Organic Syntheses Procedure. Organic Syntheses.

- N-t-Boc-L-serine Allyl Ester.

- CASPRE - 13C NMR Predictor.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.

- Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.

- Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. 2015.

- Preparation of methyl ester of L-serine.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187).

- Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses.

- Amino Acid Deriv

- Simul

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. 2013.

- Fourier Transform-Infrared (FT-IR) spectra of: (A) Nε-Fmoc-Nα-Boc-l-Lysine precursor compound.

- Mass Spectrometry - Fragmentation P

- N-t-Boc-L-serine Allyl Ester, TRC 500 mg. Fisher Scientific.

- N-t-Boc-L-serine Allyl Ester.

- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amin

- Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis.

- Predict 1H proton NMR spectra. NMRDB.org.

- Predict 13C carbon NMR spectra. NMRDB.org.

- Predict - NMRium demo.

- Predict 13C NMR spectra. Cheminfo.org.

- Total Synthesis of Lagunamide A via Remote Vinylogous Mukaiyama. eScholarship.org.

- A straightforward synthesis of N-BOC-L-serinal and N-BOC-L-threoninal acetonides.

- Design and synthesis of small-molecule inhibitors as anti-malarial and anti-serpin agents. Digital Commons @ EMU.

- How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. 2021.

- Steglich Esterific

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

- List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z.

- FTIR Functional Group D

- N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum. ChemicalBook.

- Major fragmentation patterns of ethyl ester of L-serine.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. sci-hub.st [sci-hub.st]

- 14. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Cornerstone: A Technical Guide to the Role of the Boc Protecting Group in Amino Acid Synthesis

For researchers, scientists, and professionals in drug development, the precise and controlled assembly of amino acids into peptides and proteins is a foundational requirement. This process hinges on the strategic use of protecting groups to temporarily mask reactive functionalities and direct the course of synthesis. Among the arsenal of protective chemistry, the tert-butoxycarbonyl (Boc) group remains a pivotal and indispensable tool. Its introduction revolutionized peptide synthesis and, despite the rise of alternative strategies, its unique properties ensure its continued relevance in both academic and industrial settings.

This in-depth technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid synthesis. We will delve into the core chemical principles, provide field-proven experimental protocols, and offer insights into the causality behind methodological choices, ensuring a thorough understanding for both seasoned experts and those new to the field.

The Fundamental Chemistry of the Boc Group: A Tale of Protection and Deprotection

The utility of the Boc group is rooted in its distinct chemical nature: it is remarkably stable under a wide array of synthetic conditions, including basic, nucleophilic, and reductive environments, yet can be cleanly and efficiently removed under mild acidic conditions.[1] This acid lability is the cornerstone of its application in stepwise synthesis.[2]

The Protection Reaction: Masking the Amine

The primary function of the Boc group is to convert a nucleophilic primary or secondary amine into a significantly less reactive carbamate, thereby preventing its participation in undesired side reactions during subsequent synthetic steps.[2] The most common and efficient method for introducing the Boc group is through the use of di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base, the amino group of the amino acid is deprotonated, enhancing its nucleophilicity.[1] The amine then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This is followed by the collapse of the resulting tetrahedral intermediate to form the N-Boc protected amino acid.[4][5] The reaction is driven to completion by the formation of innocuous byproducts: tert-butanol and carbon dioxide gas.[2][4]

Caption: Mechanism of N-Boc protection of an amino acid.

The Deprotection Reaction: Unveiling the Amine

The selective and facile removal of the Boc group under acidic conditions is its most defining and valuable characteristic.[6] The reagent of choice for this transformation is trifluoroacetic acid (TFA), typically used in a solution with a chlorinated solvent like dichloromethane (DCM).[7][8]

The acid-catalyzed deprotection mechanism involves four key steps:[8][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10]

-

Formation of a tert-butyl Cation: The protonated carbamate is unstable and cleaves to release a highly stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[10][11]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide.[10] This irreversible step helps to drive the deprotection to completion.

-

Amine Salt Formation: The newly liberated amine is protonated by the excess acid, forming an ammonium salt (e.g., a trifluoroacetate salt).[10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Expertise in Practice: The Role of Scavengers The generation of the electrophilic tert-butyl cation during deprotection is not without consequence. This cation can react with nucleophilic amino acid side chains, particularly those of tryptophan (Trp), methionine (Met), and cysteine (Cys), leading to undesired alkylation byproducts.[6][12] To mitigate this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are often added to the deprotection solution to trap the tert-butyl cation.[6][7]

The Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield, a Nobel Prize-winning innovation, was intrinsically linked to the use of the Boc protecting group.[][] The classic Boc/Bzl strategy became the foundational method for the automated synthesis of peptides.[15][16]

The Boc/Bzl Orthogonal Scheme

The success of SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions.[] The Boc/Bzl strategy is a "quasi-orthogonal" system based on differential acid lability:[12][17]

-

Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group of the incoming amino acid. It is removed at the beginning of each coupling cycle with a moderately strong acid (e.g., 25-50% TFA in DCM).[7][12]

-

Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by more acid-stable groups, typically benzyl (Bzl)-based ethers, esters, and carbamates.[12][15] These groups are stable to the repeated TFA treatments used for Boc removal.

-

Final Cleavage: At the completion of the peptide assembly, both the side-chain protecting groups and the linkage to the solid support resin are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][15]

The Boc-SPPS Workflow

The synthesis of a peptide on a solid support using the Boc strategy follows a repetitive cycle of deprotection, neutralization, and coupling.

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

-

Deprotection: The cycle begins with the removal of the Nα-Boc group from the resin-bound amino acid or peptide using TFA in DCM.[18]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine required for the subsequent coupling reaction.[12][18]

-

Coupling: The next Nα-Boc-protected amino acid is activated (e.g., using DCC/HOBt or HBTU) and added to the resin to form a new peptide bond.[]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Data-Driven Comparison and Stability

The choice between the two dominant SPPS strategies, Boc and Fmoc, is dictated by the specific peptide sequence, desired modifications, and available resources.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderately Strong Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Acid-stable (e.g., Benzyl-based) | Acid-labile (e.g., tert-Butyl-based) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

| Key Advantage | Robust; can be beneficial for long or aggregation-prone sequences.[15] | Milder conditions; compatible with a wider range of sensitive functionalities.[15] |

| Key Disadvantage | Requires hazardous strong acids (HF); specialized equipment needed.[19] | Piperidine can cause side reactions; Fmoc group is more expensive.[] |

| Table 1: Comparison of Boc vs. Fmoc Solid-Phase Peptide Synthesis Strategies. |

The stability of the Boc group is critical for its role as a protecting group. It must remain intact during various synthetic manipulations while being selectively removable when desired.

| Condition | Stability of Boc Group |

| Strong Bases (e.g., NaOH, Piperidine) | Stable |

| Nucleophiles (e.g., Hydrazine) | Stable |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable |

| Moderately Strong Acids (e.g., TFA, HCl) | Labile (Cleaved) |

| Weak Acids (e.g., Acetic Acid) | Generally Stable |

| Table 2: Chemical Stability of the N-Boc Protecting Group. |

Self-Validating Experimental Protocols

The following protocols are provided as a trusted reference. They are designed to be self-validating, with clear steps and expected outcomes for common laboratory applications.

Protocol 1: N-Boc Protection of an Amino Acid (Solution Phase)

This protocol describes a general procedure for the protection of a generic amino acid, such as Alanine.

-

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl Acetate

-

5% Citric Acid Solution

-

-

Procedure:

-

In a round-bottom flask, dissolve L-Alanine (1.0 equiv.) in a 1:1 mixture of dioxane and 1M NaOH(aq) solution.

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Add (Boc)₂O (1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 5% citric acid solution. The product should precipitate.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the N-Boc-L-Alanine product.

-

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol details a single deprotection cycle for a peptide-resin.

-

Materials:

-

Boc-Peptide-Resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic Acid (TFA)

-

Diisopropylethylamine (DIEA)

-

-

Procedure:

-

Swell the Boc-Peptide-Resin in DCM for 20-30 minutes in a reaction vessel. Drain the solvent.

-

Add a solution of 25-50% TFA in DCM to the resin. Agitate gently for 2 minutes. Drain.[7]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes at room temperature to ensure complete deprotection.[7][18]

-

Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove all traces of acid.

-

To neutralize the resulting ammonium salt, wash the resin with a solution of 5-10% DIEA in DCM (2 times, 2 minutes each).

-

Wash the resin again with DCM (5-6 times) to remove excess DIEA and prepare the resin for the next coupling step. The presence of a free primary amine can be confirmed with a qualitative test (e.g., Kaiser test).

-

Conclusion and Future Outlook

The tert-butoxycarbonyl protecting group is more than a historical footnote in the annals of peptide chemistry; it is a robust, reliable, and powerful tool that continues to hold significant value.[1] While the milder conditions of Fmoc chemistry have led to its widespread adoption for routine synthesis, the Boc strategy remains the method of choice for specific challenges, such as the synthesis of long, difficult, or aggregation-prone peptides where the acidic deprotection steps can improve solvation.[15] Its stability, cost-effectiveness, and the wealth of historical data and expertise surrounding its use ensure that Boc chemistry will remain an essential part of the synthetic chemist's toolkit for the foreseeable future, enabling the creation of complex peptides for research, diagnostics, and therapeutic development.[1][16]

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

-

White, M. A., Ghassempour, A., & Alewood, P. F. (2009). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 15(4), 235-243. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 17. biosynth.com [biosynth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Strategic Use of Allyl-Based Protecting Groups for Serine in Advanced Peptide Synthesis

For researchers, scientists, and drug development professionals, the precise chemical synthesis of complex peptides is a foundational requirement. The strategic selection and manipulation of protecting groups are paramount to achieving high yields and purity. Among the arsenal of available protective chemistries, the allyl-based groups—including allyl esters, allyl ethers, and the allyloxycarbonyl (Alloc) group—offer a unique and powerful orthogonal system. Their stability to common reagents used in peptide synthesis, combined with their selective and mild removal via palladium catalysis, makes them indispensable for the construction of modified, cyclic, and branched peptides.

This guide provides a detailed exploration of the function and application of allyl-based protecting groups in strategies involving the amino acid serine. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the core mechanisms that empower chemists to perform site-specific modifications with precision.

The Chemical Rationale for Protecting Serine

Serine possesses three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain hydroxyl group. In peptide synthesis, each must be managed to prevent unwanted side reactions such as self-polymerization or side-chain modifications.[1][2] The choice of protecting group is dictated by the overall synthetic strategy, most commonly the Fmoc/tBu or Boc/Bzl approaches. Allyl-based groups introduce a third dimension of orthogonality, allowing for selective deprotection without disturbing these other groups.[3][4]

-

α-Amino Group Protection (Alloc): The allyloxycarbonyl (Alloc) group serves as a temporary protecting group for the N-terminus. It is stable to the acidic conditions used to remove tBu and Boc groups and the basic conditions used to remove Fmoc groups.[4][5]

-

Side-Chain Hydroxyl Protection (Allyl Ether): The serine hydroxyl group is often protected as a tert-butyl (tBu) ether in Fmoc-SPPS. However, for strategies requiring selective side-chain manipulation, protection as an allyl ether provides a crucial orthogonal handle.[4]

-

α-Carboxyl Group Protection (Allyl Ester): In solid-phase peptide synthesis (SPPS), the C-terminus is anchored to the resin.[1] However, for solution-phase synthesis or the preparation of protected peptide fragments, the C-terminus is often protected as an allyl ester. This allows for late-stage deprotection and fragment condensation.[6]

The Core Mechanism: Palladium(0)-Catalyzed Deallylation

The utility of all allyl-based protecting groups stems from their unique and mild cleavage mechanism, which relies on a palladium(0) catalyst.[7] This process, often referred to as the Tsuji-Trost reaction, involves the transfer of the allyl group from the protected substrate to a nucleophilic "scavenger," regenerating the free amine, hydroxyl, or carboxyl group.[5]

The catalytic cycle proceeds via three key steps:

-

Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group and inserts into the carbon-oxygen bond. This forms a cationic η³-π-allylpalladium(II) complex.[8][9]

-

Transmetalation/Nucleophilic Attack: A soft nucleophile, known as an allyl scavenger (e.g., phenylsilane, morpholine, dimedone), attacks the π-allyl complex.[5][10]

-

Reductive Elimination: The attack results in the formation of an allylated scavenger and the regeneration of the active Pd(0) catalyst, which can then enter another cycle.[9][11] This step is irreversible and drives the reaction to completion.

Orthogonality in Practice: A Comparative Overview

The strategic power of allyl protection lies in its orthogonality to the most common protection schemes used in SPPS. The ability to deprotect a specific site on a fully protected peptide resin opens up possibilities for complex molecular architectures.[3][5][12]

| Protecting Group | Class | Typical Cleavage Conditions | Orthogonal to Allyl/Alloc? |

| Fmoc | Base-Labile | 20% Piperidine in DMF | Yes |

| Boc | Acid-Labile | 50-95% TFA in DCM | Yes |

| tBu (tert-Butyl) | Strongly Acid-Labile | >90% TFA (e.g., during final cleavage) | Yes |

| Bzl (Benzyl) | Hydrogenolysis/Strong Acid | H₂/Pd-C or HF | Yes |

| Alloc/Allyl | Palladium-Catalyzed | Pd(PPh₃)₄ / Scavenger in DCM/DMF | - |

Table 1: Comparison of common protecting groups and their cleavage conditions, highlighting the orthogonality of the allyl group.

Experimental Protocols: From Synthesis to Deprotection

Trustworthy protocols are self-validating. The procedures outlined below are based on established methodologies in the field, ensuring reproducibility.

Protocol 1: General Alloc-Protection of an Amino Acid (e.g., Serine)

This protocol describes the protection of the α-amino group of serine using allyl chloroformate.[13]

Reagents:

-

L-Serine (1.0 equiv)

-

Allyl chloroformate (1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvent: Dioxane/Water mixture (e.g., 1:1)

Procedure:

-

Dissolve L-Serine and NaHCO₃ in the dioxane/water solvent system in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Add allyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via TLC.

-

Upon completion, acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product into an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude Alloc-Ser-OH can be purified by silica gel chromatography if necessary. Yields are typically high (>90%).[13]

Protocol 2: On-Resin Allyl/Alloc Deprotection in SPPS

This protocol details the selective removal of an allyl or Alloc group from a peptide chain assembled on a solid support.[5][10][14]

Reagents:

-

Peptide-Resin (1.0 equiv, N-terminus must be protected, e.g., with Fmoc)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.2-0.5 equiv)

-

Scavenger: Phenylsilane (PhSiH₃) (20 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in the chosen solvent (DCM) in a peptide synthesis vessel for 30 minutes.

-

Drain the solvent.

-

Prepare a fresh solution of Pd(PPh₃)₄ and phenylsilane in DCM. Causality Note: The catalyst is oxygen-sensitive, so preparing the solution immediately before use under an inert atmosphere (Argon or Nitrogen) is crucial for optimal activity, although recent studies show tolerance to atmospheric conditions for short periods.[15]

-

Add the catalyst/scavenger solution to the resin and gently agitate for 30-60 minutes at room temperature. The resin may develop a yellow or dark color.

-

Drain the reaction mixture. Repeat the treatment with a fresh solution 1-2 more times to ensure complete deprotection.

-

To scavenge residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).[10]

-

Thoroughly wash the resin sequentially with DMF, DCM, and Methanol to remove all reagents and by-products.

-

The newly deprotected functional group is now available for the next synthetic step (e.g., coupling or cyclization).

Strategic Applications in Drug Development

The orthogonality of allyl protecting groups is not merely a chemical curiosity; it is a gateway to advanced peptide therapeutics.

-

On-Resin Cyclization: A common application is the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.[16] For instance, a peptide can be synthesized with an N-terminal Alloc-protected lysine and a C-terminal aspartic acid protected as an allyl ester. After chain assembly, both groups are simultaneously removed on-resin using palladium catalysis, and the newly freed amine and carboxyl groups can be cyclized to form a lactam bridge.[17]

-

Site-Specific Labeling: A single Alloc-protected lysine can be incorporated into a peptide sequence. After deprotection on-resin, the free side-chain amine can be exclusively labeled with a fluorophore, a drug molecule, or a PEG chain.

-

Synthesis of Branched Peptides: The Alloc group is frequently used to protect the side-chain amine of lysine.[5] Selective deprotection allows for the synthesis of a second peptide chain off the lysine side-chain, creating a branched or "comb-like" structure, which can be used to create peptide dendrimers or multi-antigenic peptides.

Field-Proven Insights and Troubleshooting

-

Catalyst Integrity: While Pd(PPh₃)₄ is robust, its efficacy can diminish with prolonged exposure to air.[15] For difficult deprotections, using freshly purchased catalyst and maintaining an inert atmosphere can improve yields. Microwave-assisted deprotection has been shown to accelerate the reaction, allowing for completion before significant catalyst oxidation occurs.[16]

-

Choice of Scavenger: Phenylsilane is a highly effective scavenger. However, other nucleophiles like morpholine, piperidine, or barbituric acid derivatives can also be used.[18][19] The choice can depend on the solubility and the specific substrate. The scavenger's role is critical; without it, the reaction stalls.

-

Incomplete Deprotection: If monitoring by HPLC/MS indicates incomplete removal, extending the reaction time or performing additional treatments with fresh catalyst solution is recommended. Insufficient swelling of the resin can also hinder reagent access.

-

Palladium Contamination: Residual palladium can be toxic and interfere with subsequent biological assays.[7] Thorough washing with chelating agents like diethyldithiocarbamate or specialized scavenger resins is essential to ensure the purity of the final peptide.

Conclusion

The allyl ester, allyl ether, and Alloc protecting groups represent a sophisticated and highly reliable system for managing the reactivity of serine and other amino acids in peptide synthesis. Their unique cleavage mechanism via palladium catalysis provides a critical layer of orthogonality that is essential for the modern synthesis of complex, non-linear, and conjugated peptide therapeutics. By understanding the underlying chemical principles, mastering the experimental protocols, and appreciating the strategic applications, researchers and drug developers can leverage this powerful tool to accelerate the creation of novel and potent biomolecules.

References

- A Comparative Guide to Allyl vs. Other Protecting Groups for Glutamic Acid in Peptide Synthesis. Benchchem.

- Lott, R. S., et al. (1992). Allyl side chain protection in peptide synthesis. Google Patents, EP0518295A2.

-

Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available at: [Link]

-

Sellars, L. (n.d.). Metal- catalysed cleavage of allyl esters. Wordpress. Available at: [Link]

- Jeffrey, P. D., & McCombie, S. W. (1986). Deprotection of allylic esters and ethers. Google Patents, US4788282A.

-

St. Onge, B. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? CEM Corporation. Available at: [Link]

-

Wilson, K. R., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Available at: [Link]

- Jeffrey, P. D., & McCombie, S. W. (1986). Process for deprotecting esters and allyl ethers. Google Patents, FR2583038A1.

-

Shunatona, H. P., et al. (2012). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorganic & Medicinal Chemistry Letters, 22(19), 6172-6175. Available at: [Link]

-

Various Authors. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF on ResearchGate. Available at: [Link]

-

Amblard, M., et al. (2021). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 23(15), 5877-5881. Available at: [Link]

-

A) The catalytic mechanism of palladium-mediated deallylation reaction. ResearchGate. Available at: [Link]

-

Houben-Weyl. (n.d.). 2.6.2.4 Allyl-Based N"-Protection. Methods of Organic Chemistry, Vol. E 22a. Available at: [Link]

-

Morales-San-Frutos, J., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 66(6), 3995-4031. Available at: [Link]

-

Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. Available at: [Link]

-

Alloc Protecting Group Removal Protocol. CDN. Available at: [Link]

-

Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Request PDF on ResearchGate. Available at: [Link]

-

Chem Help ASAP. (2020). palladium catalytic cycle. YouTube. Available at: [Link]

-

Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. Available at: [Link]

-

In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers. (2025). PubMed. Available at: [Link]

-

An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. DOI. Available at: [Link]

-

Albericio, F., & Subirós-Funosas, R. (2011). Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

-

Morales-San-Frutos, J., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. Available at: [Link]

-

Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2022). MDPI. Available at: [Link]

-

Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. (2017). PMC. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Catalytic cycle for the palladium catalysed selective meta-C-H allylation. ResearchGate. Available at: [Link]

-

Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. (2020). PMC. Available at: [Link]

-

Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. (2020). PubMed. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. biotage.com [biotage.com]

- 16. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 19. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for N-t-Boc-L-serine Allyl Ester: An Application Note

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-t-Boc-L-serine allyl ester, a critical building block in modern peptide synthesis and drug development. The described method emphasizes efficiency, high yield, and purity of the final product. Beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen reagents and conditions, offering researchers and drug development professionals the foundational knowledge for successful and reproducible synthesis. The protocol includes detailed procedures for the reaction, workup, purification, and characterization of the target compound.

Introduction

N-t-Boc-L-serine allyl ester is a valuable derivative of the amino acid L-serine, featuring two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and the allyl ester on the carboxylic acid. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions and can be readily removed with mild acid. The allyl ester is an orthogonal protecting group for the carboxylic acid, meaning it can be selectively cleaved in the presence of other protecting groups, typically using palladium-catalyzed methods. This orthogonality is highly advantageous in the stepwise assembly of complex peptides and other pharmaceutical intermediates.

The synthesis of this compound is a foundational technique for chemists involved in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling. A reliable and well-characterized source of N-t-Boc-L-serine allyl ester is paramount for the successful construction of peptide-based therapeutics and other bioactive molecules.

Reaction Scheme

The synthesis proceeds via the esterification of N-t-Boc-L-serine with allyl bromide in the presence of a mild base.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of N-t-Boc-L-serine allyl ester.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS No. |

| N-t-Boc-L-serine | ≥99.0% | Sigma-Aldrich | 3262-72-4[1] |

| Allyl bromide | Reagent grade, 97% | Sigma-Aldrich | 106-95-6 |

| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Fisher Scientific | 144-55-8 |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |

| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | VWR | 141-78-6 |

| Saturated brine solution | N/A | Prepared in-house | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | J.T. Baker | 7487-88-9 |

| Round-bottom flask (250 mL) | |||

| Magnetic stirrer and stir bar | |||

| Ice bath | |||

| Separatory funnel (500 mL) | |||

| Rotary evaporator | |||

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | |||

| Column chromatography setup (silica gel, 230-400 mesh) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-t-Boc-L-serine (10.0 g, 48.7 mmol).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to the flask and stir until the N-t-Boc-L-serine is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Base Addition: While stirring, add sodium bicarbonate (8.18 g, 97.4 mmol, 2.0 equivalents) portion-wise to the cooled solution. The addition of a mild base like sodium bicarbonate is crucial to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, which facilitates the subsequent reaction with the electrophilic allyl bromide.[2]

-

Allyl Bromide Addition: Slowly add allyl bromide (6.3 mL, 73.1 mmol, 1.5 equivalents) dropwise to the reaction mixture over 10-15 minutes. Maintaining a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting material (N-t-Boc-L-serine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 200 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers. The use of a saturated sodium bicarbonate solution wash can help neutralize any remaining acidic impurities.[2][3]

-

-

Washing: Wash the combined organic layers with saturated brine solution (2 x 100 mL) to remove residual DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) as the eluent.

-

Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield N-t-Boc-L-serine allyl ester as a colorless to pale yellow oil.